molecular formula C14H11N3S B5579382 9H-fluoren-9-one thiosemicarbazone CAS No. 68279-50-5

9H-fluoren-9-one thiosemicarbazone

Cat. No. B5579382
CAS RN: 68279-50-5
M. Wt: 253.32 g/mol
InChI Key: IFLBOZZHJPAFBK-UHFFFAOYSA-N
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Description

9H-fluoren-9-one thiosemicarbazone is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized by reacting 9H-fluoren-9-one with thiosemicarbazide, and it has been found to possess unique properties that make it useful in different areas of research.

Scientific Research Applications

9H-fluoren-9-one thiosemicarbazone has been found to have several potential applications in scientific research. One of the primary applications is in the field of medicinal chemistry, where it is being investigated as a potential anticancer agent. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 9H-fluoren-9-one thiosemicarbazone has been found to possess antimicrobial activity against several bacterial strains, making it useful in the development of new antibiotics.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-one thiosemicarbazone is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit ribonucleotide reductase, an enzyme involved in DNA synthesis, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
9H-fluoren-9-one thiosemicarbazone has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit the growth of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vivo studies have shown that 9H-fluoren-9-one thiosemicarbazone has low toxicity and can be administered safely.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 9H-fluoren-9-one thiosemicarbazone in lab experiments is its low toxicity and high yield of synthesis. This compound is also stable and can be stored for long periods without degradation. However, its solubility in water is limited, which may limit its use in certain applications. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 9H-fluoren-9-one thiosemicarbazone. One potential direction is the development of new anticancer agents based on this compound. Additionally, further studies are needed to understand its mechanism of action and potential side effects. Other potential applications include the development of new antibiotics and the use of this compound in the treatment of other diseases, such as viral infections. Overall, 9H-fluoren-9-one thiosemicarbazone has significant potential for use in various scientific research applications and warrants further investigation.

Synthesis Methods

The synthesis of 9H-fluoren-9-one thiosemicarbazone involves the reaction of 9H-fluoren-9-one with thiosemicarbazide. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and under reflux conditions. The resulting compound is purified using various techniques, including recrystallization and chromatography. The yield of the synthesis process is typically high, making it a cost-effective method for producing this compound.

properties

IUPAC Name

(fluoren-9-ylideneamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S/c15-14(18)17-16-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,(H3,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLBOZZHJPAFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20987809
Record name 2-(9H-Fluoren-9-ylidene)hydrazine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20987809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666784
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(9H-fluoren-9-ylidene)hydrazinecarbothioamide

CAS RN

68279-50-5
Record name NSC88984
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(9H-Fluoren-9-ylidene)hydrazine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20987809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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